molecular formula C12H20O2 B13300074 2-Acetyl-4-tert-butylcyclohexan-1-one CAS No. 19980-50-8

2-Acetyl-4-tert-butylcyclohexan-1-one

Cat. No.: B13300074
CAS No.: 19980-50-8
M. Wt: 196.29 g/mol
InChI Key: JKKVIIBTROLMFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetyl-4-tert-butylcyclohexan-1-one is an organic compound with the molecular formula C12H20O2. It is a derivative of cyclohexanone, where the acetyl group is attached to the second carbon and a tert-butyl group is attached to the fourth carbon of the cyclohexane ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetyl-4-tert-butylcyclohexan-1-one can be synthesized through the reaction of acetic anhydride with 4-tert-butylcyclohexanone. The reaction typically involves heating the reactants under reflux conditions to facilitate the acetylation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the acetylation process while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-4-tert-butylcyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Secondary alcohols.

    Oxidation: Carboxylic acids or ketones.

    Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

2-Acetyl-4-tert-butylcyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-acetyl-4-tert-butylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The acetyl group can participate in nucleophilic addition reactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the acetyl and tert-butyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it valuable in various synthetic and industrial applications, distinguishing it from other similar compounds .

Properties

CAS No.

19980-50-8

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

2-acetyl-4-tert-butylcyclohexan-1-one

InChI

InChI=1S/C12H20O2/c1-8(13)10-7-9(12(2,3)4)5-6-11(10)14/h9-10H,5-7H2,1-4H3

InChI Key

JKKVIIBTROLMFL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC(CCC1=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.